Adimolol hydrochloride hydrate

Description

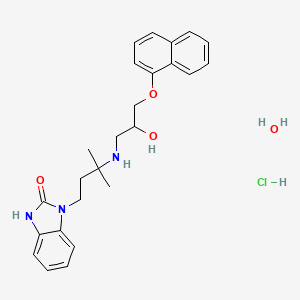

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[3-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]-3-methylbutyl]-1H-benzimidazol-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O3.ClH/c1-25(2,14-15-28-22-12-6-5-11-21(22)27-24(28)30)26-16-19(29)17-31-23-13-7-9-18-8-3-4-10-20(18)23;/h3-13,19,26,29H,14-17H2,1-2H3,(H,27,30);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUATBZTSZGPQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCN1C2=CC=CC=C2NC1=O)NCC(COC3=CC=CC4=CC=CC=C43)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75708-29-1 | |

| Record name | Men 935 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075708291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ADIMOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9QT537UWA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Stereochemical Considerations of Adimolol Hydrochloride Hydrate

Established Synthetic Pathways for Adimolol (B1664374) Hydrochloride Hydrate (B1144303)

The core structure of Adimolol, like other aryloxypropanolamines, can be assembled through various synthetic routes. These can be broadly categorized as linear and convergent strategies.

Linear Synthetic Routes

Linear synthesis involves the sequential construction of the molecule, step-by-step, from a starting precursor. A hypothetical linear synthesis of Adimolol could commence from a substituted aromatic precursor.

A plausible linear approach would likely involve the reaction of a suitable phenolic precursor with an epoxide, a common strategy in the synthesis of aryloxypropanolamines. nih.govresearchgate.net For Adimolol, this would likely start with a protected form of the N-(2-benzimidazolyl)aniline moiety. This precursor would be reacted with an electrophilic three-carbon component, such as epichlorohydrin, to introduce the propanolamine (B44665) side chain. The subsequent ring-opening of the resulting epoxide with an appropriate amine would complete the carbon skeleton of the Adimolol molecule.

Key transformations in a potential linear synthesis of Adimolol:

| Step | Transformation | Reagents and Conditions (Hypothetical) |

| 1 | O-alkylation of a phenolic precursor | Precursor, Epichlorohydrin, Base (e.g., NaOH, K2CO3) |

| 2 | Epoxide ring-opening | Intermediate epoxide, Amine (e.g., tert-butylamine), Solvent (e.g., alcohol) |

| 3 | Deprotection (if necessary) | Acid or base hydrolysis, or hydrogenolysis |

| 4 | Salt formation | Free base, Hydrochloric acid, Water |

This table represents a generalized, hypothetical pathway and does not reflect experimentally verified conditions for Adimolol synthesis.

Enantioselective Synthesis Strategies for Adimolol Hydrochloride Hydrate and its Stereoisomers

The pharmacological activity of many beta-blockers resides predominantly in one enantiomer. Therefore, the development of enantioselective synthetic methods is of paramount importance. These strategies aim to produce a single enantiomer in high purity, avoiding the need for classical resolution of a racemic mixture.

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is a highly efficient and atom-economical approach to chiral synthesis.

Transition metal catalysts complexed with chiral ligands are powerful tools for asymmetric synthesis. sigmaaldrich.comnih.gov In the context of Adimolol synthesis, a key step that could be rendered enantioselective is the kinetic resolution of a racemic epoxide intermediate or the asymmetric opening of a prochiral epoxide.

For instance, chiral salen-metal complexes have been employed in the hydrolytic kinetic resolution of epoxides, a technique that could hypothetically be applied to an epoxide precursor of Adimolol. In this process, one enantiomer of the epoxide is selectively hydrolyzed, leaving the other enantiomer unreacted and in high enantiomeric excess.

Examples of Chiral Ligands Potentially Applicable to Adimolol Synthesis:

| Ligand Class | Metal | Potential Application |

| Salen derivatives | Co, Cr | Hydrolytic kinetic resolution of epoxides |

| BINAP derivatives | Ru | Asymmetric hydrogenation of ketones |

| Bis(oxazoline) ligands | Cu, Zn | Asymmetric alkylation |

This table provides examples of chiral ligand classes and their general applications; their specific use in Adimolol synthesis is speculative.

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. nih.govnih.govmdpi.com Enzymes operate under mild conditions and can exhibit exquisite enantio-, regio-, and chemoselectivity.

For the synthesis of chiral beta-blockers, several biocatalytic approaches have been developed and could be adapted for Adimolol. nih.gov One common strategy is the enzymatic kinetic resolution of a racemic intermediate. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a diol precursor or a racemic alcohol, allowing for the separation of the two enantiomers.

Another powerful biocatalytic method is the asymmetric reduction of a ketone precursor to a chiral alcohol using ketoreductases (KREDs). A prochiral ketone corresponding to the side chain of Adimolol could potentially be reduced to the desired chiral alcohol with high enantiomeric excess using a suitable KRED.

Potential Biocatalytic Reactions in Adimolol Synthesis:

| Enzyme Class | Reaction Type | Substrate (Hypothetical) | Product |

| Lipase | Kinetic Resolution (Acylation) | Racemic diol or alcohol precursor | Enantiomerically enriched alcohol and ester |

| Ketoreductase (KRED) | Asymmetric Reduction | Prochiral ketone precursor | Chiral secondary alcohol |

| Epoxide Hydrolase | Enantioselective Hydrolysis | Racemic epoxide intermediate | Enantiomerically enriched epoxide and diol |

This table illustrates potential applications of different enzyme classes in the synthesis of Adimolol, based on established biocatalytic methods for similar compounds.

The use of biocatalysis in pharmaceutical synthesis is a rapidly growing field, driven by the demand for sustainable and efficient manufacturing processes. mdpi.com The high selectivity of enzymes can lead to products with very high enantiomeric purity, which is crucial for the development of modern therapeutics.

Chiral Auxiliary-Based Synthesis

Chiral auxiliary-based synthesis is a powerful strategy for controlling the stereochemical outcome of a reaction. This method involves the temporary incorporation of a chiral molecule (the auxiliary) to guide the formation of a new stereocenter in the substrate. Once the desired chirality is established, the auxiliary is removed and can often be recovered for reuse wikipedia.orgsigmaaldrich.com.

For a hypothetical synthesis of an Adimolol precursor, an achiral starting material could be covalently bonded to a chiral auxiliary. The resulting compound, now with a chiral center, would provide a stereo-differentiated environment, forcing an incoming reagent to attack from a specific face and thus creating the new stereocenter with a high degree of control scielo.org.mx.

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Reference |

|---|---|---|

| Evans' Oxazolidinones | Asymmetric aldol (B89426) reactions, alkylations | wikipedia.org |

| Camphorsultam | Asymmetric Diels-Alder reactions, alkylations | wikipedia.org |

| Pseudoephedrine | Asymmetric alkylation for chiral carboxylic acids | wikipedia.org |

Chiral Pool Approaches to this compound Synthesis

The chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, or terpenes as starting materials wikipedia.orgnih.gov. This strategy leverages the existing chirality of the starting material, which is incorporated into the final target molecule, thereby avoiding the need for an asymmetric induction step.

The synthesis of Adimolol via a chiral pool approach would involve selecting a natural product that contains a suitable stereocenter that can be chemically transformed into the core structure of Adimolol. For example, a precursor containing a chiral epoxide or an amino alcohol with the correct absolute configuration could serve as the starting point. These precursors are often derivable from natural sources like D-mannitol or specific amino acids. The synthesis would then proceed through a series of chemical modifications that preserve the original stereocenter while building the rest of the Adimolol molecule. This approach is often more efficient than asymmetric synthesis if a suitable starting material can be identified wikipedia.org.

Chiral Resolution Techniques for this compound Racemates

Since many chemical syntheses produce a 50:50 mixture of two enantiomers, known as a racemic mixture, the separation of these enantiomers is a critical process called chiral resolution libretexts.org.

Classical resolution involves the conversion of a racemate into a pair of diastereomers by reacting it with an enantiomerically pure chiral resolving agent libretexts.orgwikipedia.org. Diastereomers have different physical properties, such as solubility, which allows them to be separated by conventional methods like crystallization libretexts.org.

For Adimolol, which is a basic compound, a chiral acid can be used as the resolving agent. Research has demonstrated the effective resolution of racemic Adimolol using d-tartaric acid. In this process, the chiral resolving agent selectively precipitates one of the Adimolol enantiomers as a diastereomeric salt. Specifically, d-tartaric acid was used to capture (S)-Adimolol, leading to the crystallization of (S)-AD·1/2d-Tar·DMSO salt with a high enantiomeric excess (ee) of 90.7% ± 1.4% and a yield of 48.8% ± 2.4% nih.gov. By subsequently using l-tartaric acid, the (R)-enantiomer could also be precipitated, allowing for the simultaneous preparation of both enantiomers nih.gov.

Table 2: Example of Classical Resolution of Adimolol

| Resolving Agent | Target Enantiomer | Achieved Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|

| d-Tartaric Acid | (S)-Adimolol | 90.7% ± 1.4% | 48.8% ± 2.4% | nih.gov |

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are widely used for the analytical and preparative separation of enantiomers nih.govmdpi.com. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus separate nih.gov.

The enantioseparation of β-blockers, including Adimolol, has been successfully achieved using various types of CSPs nih.gov. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective due to their broad applicability and high enantioselectivity nih.gov. The separation is influenced by several factors, including the composition of the mobile phase, the type of organic modifier, and the presence of acidic or basic additives nih.gov. For instance, the addition of isopropanol (B130326) as an organic modifier and diethylamine (B46881) as a basic additive can be optimized to improve the chiral separation on specific columns nih.gov.

Table 3: Common Chiral Stationary Phases (CSPs) for β-Blocker Separation

| CSP Type | Basis of Separation | Typical β-Blockers Separated | Reference |

|---|---|---|---|

| Polysaccharide-based (e.g., Lux Cellulose) | Chiral cavities and interaction sites | Adimolol, Atenolol, Propranolol (B1214883) | nih.govnih.gov |

| Protein-based (e.g., Chiralpak CBH) | Stereoselective binding to protein | Metoprolol, Bisoprolol | nih.gov |

| Cyclodextrin-based | Inclusion complexation | Various β-blockers | nih.gov |

Deracemization is a process that converts a racemate into a single, pure enantiomer, theoretically achieving a 100% yield. This is often accomplished by coupling a resolution technique with a process that racemizes the unwanted enantiomer, allowing it to be recycled back into the resolution process nih.govpharmtech.com.

One common method is crystallization-induced deracemization. This can involve attrition-enhanced deracemization, where the solid racemate is ground under conditions that cause racemization. In a conglomerate system, where enantiomers crystallize separately, grinding can accelerate the dissolution and recrystallization process, leading to the growth of the desired enantiomer's crystals at the expense of the other pharmtech.com. While specific applications of deracemization to Adimolol are not detailed in the provided search results, this technique represents a state-of-the-art approach for producing single-enantiomer drugs from racemates nih.gov.

Stereochemical Stability and Interconversion Studies of this compound

The stereochemical stability of a chiral drug is a critical quality attribute. It is essential to ensure that the desired enantiomer does not convert into its unwanted counterpart (racemize) during manufacturing, storage, or in vivo canada.ca. The stability of a drug substance towards racemization is typically investigated under stress conditions, such as exposure to acid, base, heat, and light canada.ca.

For Adimolol, as with other compounds containing a secondary alcohol stereocenter, the potential for racemization exists, although it is generally stable under neutral conditions. The stability of the pyrrolidine (B122466) ring, a feature found in some related compounds, is known to be influenced by substituents, which can affect conformational stability through stereoelectronic effects like the gauche and anomeric effects beilstein-journals.orgbeilstein-journals.org. While specific interconversion studies for Adimolol were not found, regulatory guidelines mandate that the potential for in vivo inversion of an enantiomer must be established. If an enantiomer converts to its antipode in the body, the antipode is treated as a metabolite and must be studied accordingly canada.ca.

Biochemical and Molecular Pharmacology of Adimolol Hydrochloride Hydrate

Elucidation of Molecular Mechanism of Action for Adimolol (B1664374) Hydrochloride Hydrate (B1144303)

Adimolol has been identified as a non-selective antagonist of adrenergic receptors, targeting α1, α2, and β-adrenergic receptors. This classifies it as both an alpha-blocker and a beta-blocker. The primary therapeutic effects of Adimolol are attributed to its prolonged beta-adrenoceptor antagonist activity, with effects on blood pressure and heart rate persisting for up to seven days after a single dose. nih.govnih.gov

While one study involving a small subgroup of human subjects did not find evidence of additional alpha-adrenoceptor antagonist properties, other pharmacological research has characterized Adimolol (also known as MEN-935) as a long-acting beta- and alpha-adrenolytic antihypertensive agent. The antagonism of beta-adrenoceptors has been demonstrated in studies on lymphocyte beta-adrenoceptor binding. nih.govnih.gov

Specific target validation studies for Adimolol hydrochloride hydrate are not extensively detailed in the available scientific literature. However, its functional antagonism of beta-adrenoceptors is validated by its ability to attenuate the heart rate increases induced by dynamic exercise and intravenous isoprenaline. nih.govnih.gov

As a non-selective adrenergic antagonist, this compound is expected to modulate the downstream signaling pathways associated with both alpha and beta-adrenergic receptors.

Beta-Adrenergic Receptor Pathways: Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by agonists like epinephrine (B1671497) and norepinephrine (B1679862), couple to Gs proteins. This activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, resulting in physiological responses such as increased heart rate, contractility, and bronchodilation. By blocking these receptors, Adimolol is presumed to inhibit this cascade, preventing the activation of adenylyl cyclase and the subsequent rise in cAMP levels.

Alpha-Adrenergic Receptor Pathways:

Alpha-1 receptors are coupled to Gq proteins. Their activation leads to the stimulation of phospholipase C, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). This pathway is primarily involved in smooth muscle contraction. Adimolol's antagonist activity at these receptors would inhibit this signaling cascade.

Alpha-2 receptors are coupled to Gi proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. This has various effects, including the inhibition of further norepinephrine release from presynaptic neurons. Blockade of these receptors by Adimolol would disinhibit adenylyl cyclase.

Detailed studies specifically analyzing the downstream signaling effects of this compound are not available in the current literature.

There is no information available in the scientific literature regarding the interactome analysis of this compound.

Receptor Binding and Ligand-Receptor Interaction Studies

The key findings from these binding studies are summarized in the table below:

| Feature | Observation for Adimolol | Comparison with Propranolol (B1214883) | Implication |

| Receptor Affinity | Significantly reduced affinity for beta-adrenoceptors. nih.govnih.gov | Both Adimolol and propranolol significantly reduced receptor affinity. nih.govnih.gov | Demonstrates competitive antagonism at the beta-adrenoceptor binding site. |

| Receptor Number (Bmax) | Significantly reduced the number of beta-adrenoceptors. nih.govnih.gov | Propranolol's effect on receptor number was not specified in the same manner. | Suggests a non-competitive component to Adimolol's antagonism, contributing to its prolonged effect. nih.govnih.gov |

| Receptor Recovery | Three days after dosing, the maximum number of binding sites (Bmax) had only returned to half the control value. nih.govnih.gov | Not specified. | This slow recovery of receptor number is consistent with the long-lasting pharmacological action of Adimolol. nih.govnih.gov |

These findings suggest that Adimolol's prolonged beta-blocking effect may be due to a combination of competitive and non-competitive antagonism at the beta-adrenoceptors. nih.govnih.gov

There is no information available in the scientific literature regarding the biophysical characterization of this compound-receptor complexes.

Computational Modeling of this compound-Receptor Interactions

Computational modeling has been instrumental in elucidating the interaction between adimolol and its primary targets, the β-adrenergic receptors. Through molecular dynamics simulations, the conformational landscape of adimolol has been explored to identify the three-dimensional arrangement of atoms, known as pharmacophores, that are crucial for its biological activity. These studies are vital for understanding the dual α- and β-blocking properties of adimolol.

One such study focused on the stereoisomers of seven dual-acting α,β-blockers, including adimolol. ias.ac.in The research identified three main conformational families for this group of compounds. For two of these families, pharmacophores for both α- and β-activity were constructed. ias.ac.in The distances between the key pharmacophore centers (A1, A2, O, and N) were calculated to define the spatial requirements for receptor binding and activity.

The following table summarizes the key pharmacophoric distances for the two conformational families of adimolol, providing insight into the structural requirements for its dual adrenergic receptor antagonism.

| Pharmacophore Family | Feature | Distance (Å) |

| Family I | A1 - A2 | 5.2 |

| A1 - O | 3.8 | |

| A1 - N | 6.5 | |

| A2 - O | 2.8 | |

| A2 - N | 3.1 | |

| O - N | 3.0 | |

| Family III | A1 - A2 | 5.2 |

| A1 - O | 4.5 | |

| A1 - N | 6.8 | |

| A2 - O | 2.9 | |

| A2 - N | 3.2 | |

| O - N | 3.0 |

Data sourced from molecular dynamics simulations of Adimolol. ias.ac.in

These computational models provide a rational basis for the observed pharmacological effects of adimolol and can guide the design of new analogs with potentially improved activity and selectivity profiles.

Enzyme Kinetics and Inhibition Studies of this compound

The interaction of Adimolol with β-adrenoceptors exhibits characteristics that suggest a mechanism beyond simple competitive antagonism. Studies on lymphocyte β-adrenoceptor binding have provided insights into the kinetics of this interaction.

Lymphocyte β-adrenoceptor binding studies revealed that adimolol significantly reduces the affinity for these receptors. nih.gov Furthermore, a notable reduction in the number of β-adrenoceptors (Bmax) was observed, which had only partially returned to control values even 3 days after a single dose. nih.gov

The following table summarizes the effects of a single oral dose of Adimolol (600 mg) on lymphocyte β-adrenoceptor binding parameters.

| Time Post-Dose | Change in Receptor Affinity | Change in Receptor Number (Bmax) |

| Peak Effect | Significantly Reduced | Significantly Reduced |

| 3 Days | - | Returned to approximately half of the control value |

Data from a comparative study in healthy normotensive males. nih.gov

The prolonged β-blocking effect of adimolol, coupled with the observed reduction in β-adrenoceptor numbers, suggests a mechanism that may involve non-competitive antagonism. nih.govnih.gov This indicates that adimolol's interaction with the receptor may not be solely a direct competition with endogenous catecholamines at the binding site. A non-competitive mechanism could involve binding to an allosteric site on the receptor, which alters the receptor's conformation and reduces its ability to bind to and be activated by agonists. This mode of action would explain the sustained antagonism even after the plasma concentration of the drug has declined. nih.gov However, detailed mechanistic studies to fully elucidate the nature of this non-competitive interaction are not extensively reported.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Investigations

As a member of the aryloxypropanolamine class of β-blockers, the structure of Adimolol is key to its biological activity. While specific SAR and QSAR studies focused solely on Adimolol and its close analogs are limited in publicly available literature, the general principles for this class of compounds can be applied.

There is a lack of published research detailing the specific design and synthesis of a series of this compound analogues for the purpose of systematic SAR studies. The synthesis of aryloxypropanolamine β-blockers is a well-established area of medicinal chemistry, and it can be inferred that modifications to the Adimolol structure would follow established synthetic routes. Key areas for modification to explore SAR would include:

The Aromatic Ring: Substitution on the aromatic ring can significantly influence the potency and selectivity of β-blockers.

The Side Chain: The length and composition of the side chain, particularly the propanolamine (B44665) moiety, are critical for receptor interaction.

The Amine Substituent: The nature of the substituent on the amine nitrogen is a major determinant of β-antagonistic activity.

For the aryloxypropanolamine class of β-blockers, several structural features are known to be crucial for their pharmacological activity:

The Aryloxypropanolamine Moiety: This core structure is essential for β-blocking activity. The ether linkage between the aromatic ring and the propanolamine side chain is a key feature.

The Hydroxyl Group: The hydroxyl group on the side chain is critical for binding to the β-adrenergic receptor. The stereochemistry at this carbon is also important, with the (S)-enantiomer typically being the more active isomer.

The Amine Group: A secondary amine is generally required for optimal activity. The substituent on the nitrogen atom influences both potency and receptor selectivity. Bulky substituents, such as the one present in Adimolol, are common in this class.

While a specific QSAR model for Adimolol is not available, it is understood that physicochemical properties such as lipophilicity, electronic effects of substituents on the aromatic ring, and steric factors of the amine substituent would be key parameters in such a model. These properties govern the drug's absorption, distribution, metabolism, and, most importantly, its interaction with the target receptors.

Computational SAR/QSAR Modeling of Adimolol

Information regarding computational Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) modeling of Adimolol is not available in the reviewed scientific literature.

Detailed Research Findings

Adimolol is a beta-adrenoceptor antagonist with a notably prolonged duration of action. nih.gov A comparative study in healthy male subjects investigated the effects of single oral doses of Adimolol (600 mg) against propranolol (240 mg) and a placebo. nih.gov

Both Adimolol and propranolol demonstrated significant reductions in both supine and erect blood pressure and heart rate. nih.gov However, the effects of Adimolol were observed to persist for up to seven days. nih.gov The antagonist effects on heart rate during dynamic exercise and after intravenous isoprenaline administration were also sustained for up to seven days with Adimolol. nih.gov

In terms of its interaction with beta-adrenoceptors, lymphocyte binding studies revealed that Adimolol, similar to propranolol, significantly lowers the affinity for these receptors. nih.gov A distinguishing characteristic of Adimolol is its significant reduction in the number of beta-adrenoceptors. nih.gov Three days following its administration, the receptor count had only returned to half of the control value. nih.gov This suggests that the extended action of Adimolol may not solely be due to competitive antagonism but could also involve non-competitive antagonism at beta-adrenoceptors. nih.gov

Pharmacokinetic analysis showed that Adimolol could be detected in plasma for up to three days after a single dose, with a mean terminal elimination half-life of 14 hours, which is considerably longer than the 3-hour half-life of propranolol. nih.gov There was no indication that Adimolol possesses additional alpha-adrenoceptor antagonist properties. nih.gov

Preclinical Pharmacological Investigations of Adimolol Hydrochloride Hydrate in Animal Models

Development and Validation of Animal Models for Adimolol (B1664374) Hydrochloride Hydrate (B1144303) Research

The initial phase of preclinical assessment involves the careful selection and validation of animal models that accurately mimic human disease states.

Selection of Appropriate Animal Species

The choice of animal species is a critical determinant in the translatability of preclinical findings to human physiology. For cardiovascular research, a range of species is often employed. Rodents, such as rats and mice, are frequently used in early-stage research due to their well-characterized genetics, rapid breeding cycles, and the availability of established disease models. nih.gov Specifically, the spontaneously hypertensive rat (SHR) is a commonly utilized model to simulate essential hypertension in humans. nih.gov For studies requiring closer physiological similarity to humans, particularly in terms of cardiac mechanics and coronary circulation, larger mammals like dogs and rabbits are often considered. nih.govnih.gov

Establishment of Relevant Disease Models

To investigate the therapeutic effects of adimolol hydrochloride hydrate, various disease models have been established in laboratory animals. For studying its antihypertensive properties, models of induced hypertension are common. This can be achieved through methods such as the administration of angiotensin-II, a potent vasoconstrictor, which can induce hypertension in species like rodents and dogs. nih.gov Another approach involves the overstimulation of the beta-adrenergic system with compounds like isoproterenol, leading to increased cardiac stress and mimicking aspects of heart failure. nih.gov For investigating its potential in managing glaucoma, models of ocular hypertension are utilized. These can be induced in rabbits by methods such as the injection of hypertonic saline or the administration of steroids to elevate intraocular pressure (IOP). iris-pharma.com

In Vivo Efficacy Studies in Pharmacological Models

Once suitable animal models are established, the in vivo efficacy of this compound is systematically evaluated.

Dose-Response Relationships

A fundamental aspect of in vivo studies is determining the dose-response relationship of a compound. nih.gov This involves administering a range of doses to establish the concentration at which the desired therapeutic effect is achieved. For instance, in models of hypertension, the reduction in blood pressure is measured at various doses of this compound to identify the optimal dosage range. Similarly, in glaucoma models, the dose-dependent effect on intraocular pressure reduction is assessed. nih.gov

Comparative Efficacy with Reference Compounds

To contextualize the therapeutic potential of this compound, its efficacy is often compared to existing standard-of-care treatments, known as reference compounds. For example, in studies on hypertension or angina, its effects might be compared against well-established beta-blockers. In the context of glaucoma, its intraocular pressure-lowering effect would be benchmarked against drugs like timolol (B1209231) maleate. nih.gov These comparative studies are essential for understanding the relative potency and potential advantages of the new compound.

Mechanistic Studies in Animal Models

Beyond demonstrating efficacy, preclinical investigations aim to uncover the underlying mechanisms by which this compound exerts its pharmacological effects. In animal models of hypertension, studies would focus on how the compound affects cardiac output, peripheral vascular resistance, and the renin-angiotensin system. By measuring various physiological parameters before and after drug administration, researchers can piece together the pathways through which it lowers blood pressure. For its effects on intraocular pressure, mechanistic studies in animal models might investigate its influence on aqueous humor production and outflow facility.

Biomarker Identification and Validation

In preclinical studies utilizing spontaneously hypertensive rats (SHR), Adimolol has been shown to modulate key cardiovascular biomarkers. Investigations have demonstrated that Adimolol possesses both nonselective beta-adrenolytic and moderate alpha-adrenolytic properties. nih.gov

A pivotal study compared the effects of Adimolol with other adrenergic receptor antagonists on blood pressure and heart rate in conscious spontaneously hypertensive rats. The findings from this research are summarized in the table below.

Interactive Data Table: Effect of Adimolol and Comparator Agents on Cardiovascular Parameters in Spontaneously Hypertensive Rats

| Treatment Group | Change in Blood Pressure (mmHg) | Change in Heart Rate (beats/min) |

| Adimolol | Considerable Decrease | Parallel Decrease |

| Labetalol (B1674207) | Considerable Decrease | Parallel Decrease |

| Propranolol (B1214883) | No Acute Change | Acute Decrease |

| Low-Dose Prazosin (B1663645) | Moderate Decrease | Moderate Decrease |

| Propranolol + Low-Dose Prazosin | Considerable Decrease | Parallel Decrease |

This table is based on data reported in a study by Palluk et al. (1989). nih.gov

The study highlighted that Adimolol's effect on lowering blood pressure was accompanied by a concurrent reduction in heart rate, a profile also observed with labetalol and a combination of propranolol and low-dose prazosin. nih.gov In contrast, propranolol alone acutely lowered heart rate without a corresponding immediate drop in blood pressure. nih.gov These findings suggest that the combined alpha- and beta-adrenergic blockade of Adimolol contributes to its distinct hemodynamic effects, validating blood pressure and heart rate as critical biomarkers for its pharmacological activity in this animal model. nih.gov

Further investigations in autoperfused rat hindquarters aimed to elucidate the alpha-adrenolytic contribution to Adimolol's action. While labetalol and prazosin shifted the pressor-response curve to noradrenaline to the right (indicative of alpha-blockade), Adimolol's effect was more complex. nih.gov A slight but significant leftward shift was noted at a specific dose, suggesting that its cardiovascular effects are not solely attributable to beta-blockade and that its alpha-adrenolytic activity is demonstrable in vivo. nih.gov

Histopathological and Molecular Investigations

Currently, there is a lack of publicly available scientific literature detailing the histopathological and molecular investigations of this compound in animal models. Studies describing the microscopic examination of tissues or the investigation of molecular pathways following Adimolol administration have not been identified in the reviewed sources.

Behavioral Pharmacology Studies

The behavioral pharmacology of Adimolol in animal models has been primarily inferred from its effects on physiological parameters that are linked to behavior, such as cardiovascular responses to stress. The studies in spontaneously hypertensive rats provide insight into its potential to modulate autonomic nervous system activity.

The significant reduction in both blood pressure and heart rate observed in these animals suggests a dampening of the sympathetic nervous system's influence on the cardiovascular system. nih.gov This modulation of autonomic tone is a key aspect of behavioral pharmacology, as the sympathetic nervous system is integral to the "fight or flight" response and other behavioral states. The ability of Adimolol to be mimicked by the combined administration of a beta-blocker and an alpha-blocker further underscores its mechanism of influencing these physiological behaviors. nih.gov

Advanced Research Directions for Adimolol Hydrochloride Hydrate

Novel Delivery Systems and Formulation Research

Research into novel drug delivery systems (DDS) for Adimolol (B1664374) hydrochloride hydrate (B1144303) is currently a nascent field. While specific studies on adimolol are not prominent in the literature, the broader field of ophthalmic and cardiovascular drug delivery offers a roadmap for future investigations. The primary goals of developing a novel DDS for adimolol would be to enhance its bioavailability, provide sustained release, and improve patient compliance.

Potential novel delivery systems that could be explored for Adimolol hydrochloride hydrate include:

Hydrogel-Based Systems: In-situ gelling formulations could offer prolonged precorneal residence time if developed for ophthalmic applications. For instance, thermosensitive gels containing other beta-blockers like betaxolol (B1666914) hydrochloride have been shown to sustain drug release in vitro for up to 8 hours. nih.gov A similar approach with adimolol could potentially reduce dosing frequency.

Nanocarriers: Encapsulating this compound in nanocarriers such as liposomes, ethosomes, or nanogels could enhance its penetration and provide controlled release. mdpi.comyoutube.com Studies on timolol-loaded ethosomes, which are lipid-based vesicles, have demonstrated enhanced drug permeation. youtube.com

Contact Lens-Based Delivery: For ophthalmic indications, incorporating this compound into soft contact lenses is a promising avenue. researchgate.net This method can improve bioavailability by extending the contact time of the drug with the ocular surface. researchgate.net

Transdermal Patches: For systemic applications, a transdermal delivery system could provide a non-invasive and controlled release of adimolol, bypassing first-pass metabolism. Research on esmolol (B25661), another beta-blocker, has shown that a prodrug approach can enhance skin permeability, making transdermal delivery feasible. nih.gov

Future research in this area would need to focus on formulation development, in-vitro release studies, and eventually, in-vivo evaluation to assess the efficacy and safety of these novel delivery systems for this compound.

Prodrug Design and Bioprecursor Approaches for this compound

A similar strategy could be applied to this compound. By esterifying the hydroxyl group on the adimolol molecule, a series of prodrugs with varying alkyl chain lengths could be synthesized. The expectation would be that as the length of the alkyl chain increases, the lipophilicity of the prodrug would also increase, potentially leading to enhanced transdermal flux.

Table 1: Hypothetical Ester Prodrugs of Adimolol for Enhanced Lipophilicity

| Prodrug Name (Hypothetical) | Ester Group | Expected Change in Lipophilicity | Potential Advantage |

|---|---|---|---|

| Adimolol Acetate | Acetate | Increased | Improved membrane permeation |

| Adimolol Propionate | Propionate | Further Increased | Enhanced skin absorption for transdermal patch |

| Adimolol Butyrate | Butyrate | Significantly Increased | Optimized for sustained release from a lipid-based formulation |

This table is illustrative and based on the principles of prodrug design as demonstrated with other beta-blockers like esmolol.

Future research in this domain would involve the synthesis and characterization of these adimolol prodrugs, followed by in-vitro studies to assess their stability, release kinetics, and skin permeability.

Pharmacogenomic and Proteomic Studies Related to this compound Response

The fields of pharmacogenomics and proteomics hold the key to personalizing medicine by elucidating the genetic and protein-level factors that influence a patient's response to a drug. Currently, there is a significant research gap in the pharmacogenomic and proteomic studies specifically related to this compound.

Pharmacogenomic studies would aim to identify genetic variations that affect the pharmacokinetics and pharmacodynamics of adimolol. For instance, variations in genes encoding for metabolizing enzymes (like the cytochrome P450 family) or drug targets (beta-adrenergic receptors) could lead to inter-individual differences in efficacy and side effects. Identifying these variations could help in tailoring adimolol therapy to individual patients.

Proteomic studies, on the other hand, would focus on identifying protein signatures that predict a patient's response to adimolol. Recent studies in acute myeloid leukemia have shown that proteomic signatures can improve the prediction of drug response beyond what is possible with genomics alone. mdpi.com A similar approach for adimolol could involve analyzing the proteome of patients before and after treatment to identify biomarkers associated with a favorable response.

Future research efforts should be directed towards:

Genome-Wide Association Studies (GWAS): To identify genetic variants associated with adimolol response and adverse events.

Candidate Gene Studies: To investigate the role of specific genes known to be involved in the beta-blocker pathway.

Proteomic Profiling: To discover protein biomarkers that can predict treatment outcomes with adimolol.

Repurposing Potential of this compound in Other Disease Areas (Preclinical)

Drug repurposing, or finding new uses for existing drugs, is a cost-effective strategy for drug development. nih.gov While this compound is known for its beta-blocking activity, its potential therapeutic effects in other diseases remain largely unexplored. Preclinical studies are the first step in investigating the repurposing potential of adimolol.

A hypothetical preclinical study to explore the repurposing of this compound could be designed as follows:

Table 2: Hypothetical Preclinical Study Design for Repurposing this compound

| Research Question | Proposed In-Vitro Model | Proposed In-Vivo Model | Key Endpoints | Potential New Indication |

|---|---|---|---|---|

| Does adimolol exhibit anti-proliferative effects? | Cancer cell lines (e.g., breast, lung, colon) | Xenograft mouse models of cancer | Cell viability, apoptosis assays, tumor growth inhibition | Oncology |

| Does adimolol have anti-inflammatory properties? | Lipopolysaccharide (LPS)-stimulated macrophages | Murine models of inflammatory diseases (e.g., arthritis) | Cytokine production (e.g., TNF-α, IL-6), disease activity scores | Inflammatory Disorders |

The rationale for exploring these areas could be based on secondary pharmacological effects of beta-blockers that are not related to their primary mechanism of action. Any promising results from these preclinical investigations would then warrant further exploration in clinical trials.

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are transforming pharmaceutical research by enabling the analysis of large and complex datasets. nih.gov For this compound, AI and ML could be applied across the entire research and development spectrum, from identifying new therapeutic targets to optimizing clinical trials.

Table 3: Application of AI/ML in Beta-Blocker Research for Heart Failure

| AI/ML Application | Study Population | Key Findings | Potential Impact on Adimolol Research |

|---|---|---|---|

| Patient Subgroup Identification | 15,669 patients with heart failure from nine clinical trials. news-medical.net | AI identified patient clusters with differential responses to beta-blockers, including a group with atrial fibrillation who showed a substantial reduction in mortality. analyticssteps.com | An AI-driven analysis of clinical trial data for adimolol could identify patient phenotypes that are most responsive to the drug, leading to more personalized treatment strategies. |

Future applications of AI and ML in this compound research could include:

De Novo Drug Design: Using generative AI models to design novel molecules with improved properties based on the adimolol scaffold.

Virtual Screening: Employing ML models to screen large compound libraries to identify molecules that could be repurposed for new indications. nih.gov

Clinical Trial Optimization: Using AI to improve the design of clinical trials for adimolol by identifying the most suitable patient populations and predicting trial outcomes. nih.gov

Q & A

Q. What are the key structural and physicochemical properties of Adimolol hydrochloride hydrate?

this compound is a β-adrenergic receptor antagonist. Its chemical name is 1-(3-((2-Hydroxy-3-(1-naphthyloxy)propyl)amino)-3-methylbutyl)-2-benzimidazolinone hydrochloride . As a hydrochloride hydrate, it contains water molecules integrated into its crystalline lattice, which may influence stability and solubility. Hydrate classification (e.g., isolated, channel, or ion-coordinated) can be determined via X-ray diffraction (XRD) or thermal gravimetric analysis (TGA) to quantify water content .

Q. What analytical methods are recommended for purity assessment of this compound?

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of potassium dihydrogen phosphate buffer (pH 5.7) and acetonitrile (67:33 v/v) at 1.0 mL/min flow rate. Detect UV absorbance at 220–280 nm .

- Thin-Layer Chromatography (TLC): Silica gel plates with ethyl acetate/water/acetic acid (10:3:3) as the mobile phase. Spots can be visualized using iodine vapor or ninhydrin spray .

- Water Content: Karl Fischer titration to quantify hydrate-associated water .

Q. How should this compound be stored to ensure stability?

Store in airtight containers at controlled room temperature (20–25°C) with desiccants to prevent deliquescence. Avoid exposure to humidity, light, and oxidizing agents. Stability under accelerated conditions (40°C/75% RH) should be tested periodically using HPLC to monitor degradation .

Advanced Research Questions

Q. How does hydrate morphology influence the pharmacological activity of this compound?

Hydrate morphology (e.g., ion-coordinated vs. channel hydrates) affects dissolution rates and bioavailability. For ion-coordinated hydrates (common in hydrochlorides), water molecules bind directly to the ionic lattice, enhancing thermal stability but potentially reducing solubility. Conduct variable-temperature XRD or differential scanning calorimetry (DSC) to correlate hydrate structure with dissolution profiles .

Q. What experimental strategies resolve contradictions in hydrate stability data across studies?

- Controlled Humidity Studies: Use dynamic vapor sorption (DVS) to measure water uptake/loss under varying humidity.

- Cross-Validation: Compare TGA (water loss), DSC (phase transitions), and XRD (structural changes) to identify discrepancies caused by polymorphic transitions or amorphous content .

- Replicate Conditions: Ensure consistency in particle size, crystallization solvents, and storage protocols to minimize variability .

Q. How can hydrate formation be optimized during synthesis to enhance reproducibility?

- Solvent Selection: Use water-miscible solvents (e.g., methanol/water mixtures) to promote controlled crystallization.

- Seeding: Introduce seed crystals of the desired hydrate form during cooling crystallization.

- In Situ Monitoring: Use PAT (Process Analytical Technology) tools like Raman spectroscopy to track hydrate formation in real time .

Q. What in vitro assays are suitable for evaluating Adimolol’s β-blocker activity while accounting for hydrate solubility limitations?

- Cell-Based Assays: Use immortalized cardiomyocytes or HEK293 cells expressing β-adrenergic receptors. Pre-solubilize Adimolol in DMSO (<0.1%) and dilute in assay buffer.

- Dose-Response Curves: Account for reduced solubility in aqueous media by validating results with parallel HPLC quantification of dissolved drug .

Methodological Guidance

Q. Table 1: Key Analytical Parameters for this compound

Q. Table 2: Stability Testing Protocol

| Condition | Duration | Key Metrics |

|---|---|---|

| 25°C/60% RH | 6 months | Purity (HPLC), water content, XRD |

| 40°C/75% RH | 3 months | Degradation products, polymorphic changes |

| Light Exposure (ICH Q1B) | 1.2 million lux-hours | Photostability via HPLC |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.